molecular formula C8H11NO5S B6288001 5-Methylsulfamoyl-furan-3-carboxylic acid ethyl ester, 95% CAS No. 2114159-90-7

5-Methylsulfamoyl-furan-3-carboxylic acid ethyl ester, 95%

Cat. No.: B6288001
CAS No.: 2114159-90-7
M. Wt: 233.24 g/mol
InChI Key: RJYGJYDIDANKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylsulfamoyl-furan-3-carboxylic acid ethyl ester is a chemical compound with the IUPAC name 5-[(methylamino)sulfonyl]-3-furoic acid . It has a molecular weight of 205.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7NO5S/c1-7-13(10,11)5-2-4(3-12-5)6(8)9/h2-3,7H,1H3,(H,8,9) . This indicates that the compound has a complex structure involving a furan ring, a sulfamoyl group, and a carboxylic acid group .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

Properties

IUPAC Name

ethyl 5-(methylsulfamoyl)furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S/c1-3-13-8(10)6-4-7(14-5-6)15(11,12)9-2/h4-5,9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYGJYDIDANKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=C1)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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